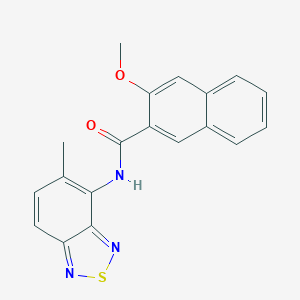![molecular formula C21H17N3O4 B279584 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B279584.png)
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The oxazolo[4,5-b]pyridine moiety in this compound is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the oxazolo[4,5-b]pyridine core . This intermediate is then coupled with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent-free conditions, and continuous flow reactors to enhance the scalability of the process .
化学反应分析
Types of Reactions
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
科学研究应用
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antifungal activities.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets involved in disease processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The oxazolo[4,5-b]pyridine moiety is known to bind to enzymes and receptors, modulating their activity and affecting cellular processes. This can lead to the inhibition of cancer cell growth, antibacterial effects, and other biological activities .
相似化合物的比较
Similar Compounds
Similar compounds include other oxazolo[4,5-b]pyridine derivatives, such as:
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: Known for their anticancer activity.
Benzoxazoles and Benzimidazoles: These compounds share similar structural features and biological activities.
Uniqueness
What sets 3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide apart is its specific substitution pattern and the presence of the dimethoxybenzamide group, which can enhance its biological activity and selectivity for certain molecular targets .
属性
分子式 |
C21H17N3O4 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-10-14(11-17(12-16)27-2)20(25)23-15-6-3-5-13(9-15)21-24-19-18(28-21)7-4-8-22-19/h3-12H,1-2H3,(H,23,25) |
InChI 键 |
DEJCHPCMCQLYNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B279501.png)
![1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B279503.png)
![1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol](/img/structure/B279505.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine](/img/structure/B279506.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B279507.png)
![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B279508.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B279512.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B279513.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B279514.png)
![N-[(3-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279515.png)
![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B279527.png)
